![molecular formula C13H23NOSi B11872139 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline CAS No. 105677-55-2](/img/structure/B11872139.png)
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dietil-4-[metoxi(dimetil)silil]anilina es un compuesto orgánico que pertenece a la clase de las anilinas. Se caracteriza por la presencia de dos grupos etilo en las posiciones 2 y 6, un grupo metoxi(dimetil)silil en la posición 4 y una cadena principal de anilina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,6-Dietil-4-[metoxi(dimetil)silil]anilina generalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con materiales de partida disponibles comercialmente como 2,6-dietilanilina y metoxi(dimetil)silano.
Condiciones de Reacción: La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo silil. Se utiliza un solvente adecuado, como tetrahidrofurano (THF), para disolver los reactivos.
Catalizador: Se emplea un catalizador, como un ácido de Lewis (por ejemplo, cloruro de aluminio), para facilitar la reacción.
Procedimiento: La 2,6-dietilanilina se hace reaccionar con metoxi(dimetil)silano en presencia del catalizador a una temperatura controlada, típicamente alrededor de 0-5°C. La mezcla de reacción se agita durante varias horas para asegurar la conversión completa.
Purificación: El producto se purifica mediante cromatografía en columna o recristalización para obtener 2,6-Dietil-4-[metoxi(dimetil)silil]anilina pura.
Métodos de Producción Industrial
La producción industrial de 2,6-Dietil-4-[metoxi(dimetil)silil]anilina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Reactores a Granel: Se utilizan reactores a gran escala para manejar el mayor volumen de reactivos.
Sistemas Automatizados: Los sistemas automatizados controlan las condiciones de reacción, como la temperatura, la presión y la velocidad de agitación, para garantizar la consistencia y la eficiencia.
Unidades de Purificación: Se emplean unidades de purificación industriales, como columnas de destilación y cristalizadores, para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Dietil-4-[metoxi(dimetil)silil]anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar quinonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo metoxi(dimetil)silil puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros o alcóxidos en presencia de una base.
Productos Principales
Oxidación: Quinonas.
Reducción: Aminas.
Sustitución: Varias anilinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,6-Dietil-4-[metoxi(dimetil)silil]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades farmacológicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2,6-Dietil-4-[metoxi(dimetil)silil]anilina involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un nucleófilo o un electrófilo, dependiendo de las condiciones de reacción. Puede formar enlaces covalentes con otras moléculas, lo que lleva a la formación de nuevas entidades químicas. El grupo metoxi(dimetil)silil puede mejorar la estabilidad y la reactividad del compuesto al proporcionar protección estérica y efectos electrónicos.
Comparación Con Compuestos Similares
Compuestos Similares
2,6-Dietil-4-metilanilina: Estructura similar pero con un grupo metilo en lugar de un grupo metoxi(dimetil)silil.
2,6-Dietil-4-trimetilsililanilina: Estructura similar pero con un grupo trimetilsilil en lugar de un grupo metoxi(dimetil)silil.
Singularidad
2,6-Dietil-4-[metoxi(dimetil)silil]anilina es única debido a la presencia del grupo metoxi(dimetil)silil, que confiere propiedades químicas distintivas como un mayor impedimento estérico y efectos electrónicos. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean estas propiedades.
Propiedades
Número CAS |
105677-55-2 |
|---|---|
Fórmula molecular |
C13H23NOSi |
Peso molecular |
237.41 g/mol |
Nombre IUPAC |
2,6-diethyl-4-[methoxy(dimethyl)silyl]aniline |
InChI |
InChI=1S/C13H23NOSi/c1-6-10-8-12(16(4,5)15-3)9-11(7-2)13(10)14/h8-9H,6-7,14H2,1-5H3 |
Clave InChI |
NMOPSEKDKDVDLB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1N)CC)[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
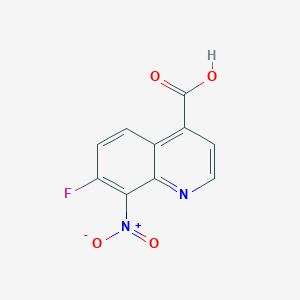
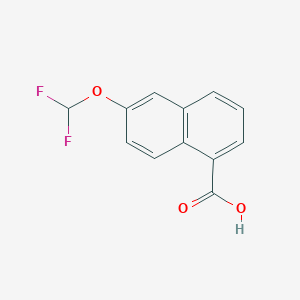
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
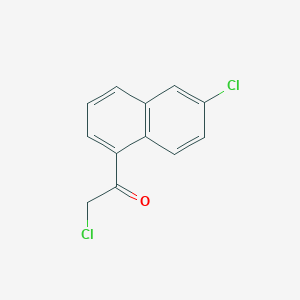
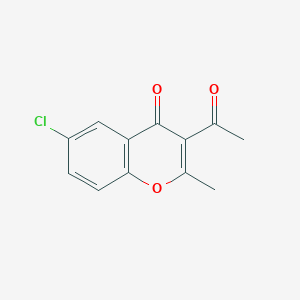

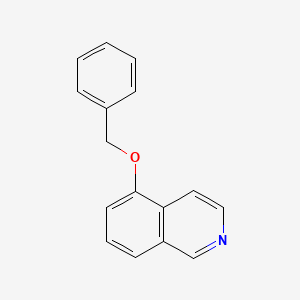

![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
